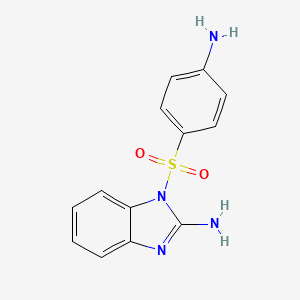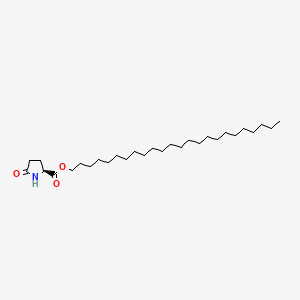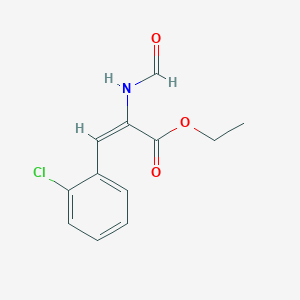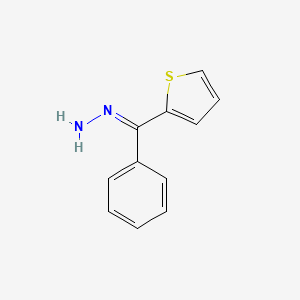
(Z)-Phenyl(2-thienyl)methanone hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Phenyl(2-thienyl)methanone hydrazone is an organic compound that features a hydrazone functional group attached to a phenyl and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Phenyl(2-thienyl)methanone hydrazone typically involves the reaction of (Z)-Phenyl(2-thienyl)methanone with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via the nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone, followed by the elimination of water to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Phenyl(2-thienyl)methanone hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and thienyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl or thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-Phenyl(2-thienyl)methanone hydrazone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of (Z)-Phenyl(2-thienyl)methanone hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-Phenyl(2-thienyl)methanone hydrazone: The geometric isomer of (Z)-Phenyl(2-thienyl)methanone hydrazone.
Phenyl(2-thienyl)methanone oxime: A related compound with an oxime functional group instead of a hydrazone.
Phenyl(2-thienyl)methanone semicarbazone: A similar compound with a semicarbazone functional group.
Uniqueness: this compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different biological activities and chemical properties compared to its isomers and related compounds.
Eigenschaften
CAS-Nummer |
830-73-9 |
|---|---|
Molekularformel |
C11H10N2S |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
(E)-[phenyl(thiophen-2-yl)methylidene]hydrazine |
InChI |
InChI=1S/C11H10N2S/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8H,12H2/b13-11+ |
InChI-Schlüssel |
XCDZXRQCFJDTQK-ACCUITESSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



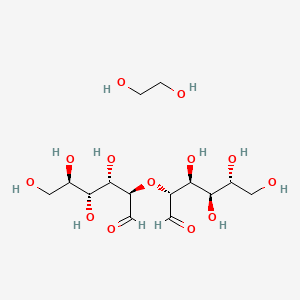

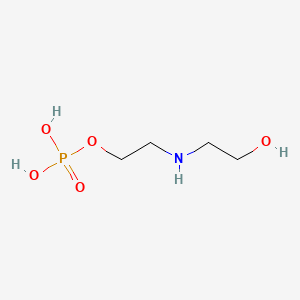

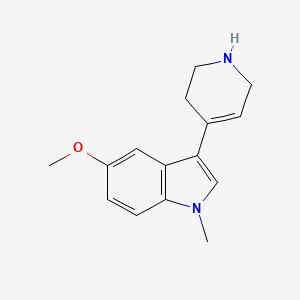


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
